6-Bromo-N4-isopropylquinoline-3,4-diamine
Description
6-Bromo-N4-isopropylquinoline-3,4-diamine is a brominated quinoline derivative featuring a diamine substitution at positions 3 and 4, with an isopropyl group attached to the N4 position. The bromine substituent at position 6 likely enhances steric and electronic properties, while the isopropyl group may influence solubility and molecular interactions.
Properties
Molecular Formula |
C12H14BrN3 |
|---|---|
Molecular Weight |
280.16 g/mol |
IUPAC Name |
6-bromo-4-N-propan-2-ylquinoline-3,4-diamine |
InChI |
InChI=1S/C12H14BrN3/c1-7(2)16-12-9-5-8(13)3-4-11(9)15-6-10(12)14/h3-7H,14H2,1-2H3,(H,15,16) |
InChI Key |
ATYALKLABLSCON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C2C=C(C=CC2=NC=C1N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-N4-isopropylquinoline-3,4-diamine can be achieved through multi-step organic synthesisThe reaction conditions typically involve the use of bromine in nitrobenzene for bromination and subsequent reactions with isopropylamine and other reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Safety measures and environmental considerations are crucial in industrial settings to handle bromine and other hazardous reagents.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-N4-isopropylquinoline-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups at the bromine position .
Scientific Research Applications
Chemistry: In chemistry, 6-Bromo-N4-isopropylquinoline-3,4-diamine is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: The compound’s biological activities are of interest in various research fields. It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications
Industry: In the industrial sector, 6-Bromo-N4-isopropylquinoline-3,4-diamine can be used in the development of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 6-Bromo-N4-isopropylquinoline-3,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogs in DNA Intercalation
Quinoline and quinazoline derivatives are widely investigated for their DNA-binding properties. Key comparisons include:
Notes:
- Planarity: IC2 and IC5 exhibit superior planarity due to fused bicyclic cores, enhancing DNA intercalation.
- Substituent Effects : Bromine in the target compound increases molecular weight and steric bulk compared to methyl groups in IC2/IC5, which could reduce binding affinity but improve metabolic stability.
Brominated Quinoline Derivatives
lists brominated quinoline analogs with varying substitutions:
| Compound | Molecular Formula | Substituents | Molecular Weight | Key Differences |
|---|---|---|---|---|
| 6-Bromo-N4-isopropylquinoline-3,4-diamine | C12H15BrN3 | Br (C6), NH2 (C3/C4), iPr (N4) | 295.2 | N4-isopropyl substitution |
| 8-Bromo-N4-methylquinoline-3,4-diamine | C10H11BrN3 | Br (C8), NH2 (C3/C4), CH3 (N4) | 269.2 | Smaller N4-methyl group; lower steric bulk |
| 5-Bromo-6-methylquinolin-8-amine | C10H10BrN3 | Br (C5), CH3 (C6), NH2 (C8) | 252.1 | No diamine substitution; distinct positioning |
Functional Implications :
- Bromine Position : Bromine at C6 (target) vs. C8 (8-bromo analog) alters electronic distribution, affecting interactions with biological targets.
Biological Activity
6-Bromo-N4-isopropylquinoline-3,4-diamine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Molecular Formula : C12H14BrN3
Molecular Weight : 284.16 g/mol
IUPAC Name : 6-Bromo-N4-isopropylquinoline-3,4-diamine
Canonical SMILES : CC(C)N1=C(N=C2C=CC(=C1Br)C=CN2)N=C(N)N
The biological activity of 6-Bromo-N4-isopropylquinoline-3,4-diamine is primarily attributed to its interaction with specific molecular targets. The compound has been shown to exhibit:
- Antimicrobial Activity : It disrupts bacterial cell membranes and interferes with essential enzymatic processes, leading to bacterial death.
- Anticancer Properties : Preliminary studies indicate that it may inhibit tumor growth by inducing apoptosis in cancer cells through the activation of apoptotic pathways.
- Anti-inflammatory Effects : The compound has been observed to reduce inflammation markers in various in vitro models.
Biological Activity Data
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Reduction of inflammatory cytokines |
Case Studies
-
Antimicrobial Efficacy
A study evaluated the antimicrobial properties of 6-Bromo-N4-isopropylquinoline-3,4-diamine against various bacterial strains. Results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 5 to 50 µg/mL depending on the strain tested. -
Anticancer Activity
In a recent in vitro study using human cancer cell lines (e.g., HeLa and MCF-7), treatment with 6-Bromo-N4-isopropylquinoline-3,4-diamine resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in early and late apoptotic cells, suggesting that the compound effectively triggers apoptosis. -
Anti-inflammatory Effects
Research involving lipopolysaccharide (LPS)-stimulated macrophages demonstrated that 6-Bromo-N4-isopropylquinoline-3,4-diamine significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
